

Check Availability & Pricing

# Application Notes: Using CRISPR to Interrogate RET Ligand Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | RET ligand-1 |           |
| Cat. No.:            | B15581477    | Get Quote |

#### Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in cell proliferation, survival, differentiation, and migration.[1][2] Its activity is crucial for the normal development of the nervous and renal systems.[3][4][5] The RET signaling pathway is activated by a family of four structurally related ligands, known as the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs). These include GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[3][6][7]

Activation of RET is uniquely dependent on a multicomponent receptor system. Each GFL first binds to a specific glycosylphosphatidylinositol (GPI)-anchored co-receptor, known as the GDNF family receptor alpha (GFRα).[5] The primary pairings are:

- GDNF with GFRα1[5][8]
- Neurturin with GFRα2[6][9]
- Artemin with GFRα3[10]
- Persephin with GFRα4

This ligand-co-receptor complex then recruits and brings two RET molecules into close proximity, inducing dimerization, autophosphorylation of key tyrosine residues in the







cytoplasmic domain, and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][2][5]

Given the multiplicity of ligands and co-receptors, dissecting the specific contribution of a single ligand to RET signaling in a given biological context can be challenging. CRISPR-Cas9 genome editing offers a precise and powerful tool to achieve this by generating stable knockout cell lines for a specific ligand.[11] By ablating the expression of a single GFL, researchers can meticulously study its specific role in RET activation and downstream cellular functions, providing invaluable insights for basic research and the development of targeted therapeutics.

These application notes provide a detailed framework and protocols for using CRISPR-Cas9 to knock out a RET ligand (using GDNF as a primary example) and to functionally characterize the resulting phenotype.

# **Signaling Pathway and Experimental Logic**

To understand the impact of knocking out a RET ligand, it is essential to visualize its place in the signaling cascade and the logic of the experimental approach.





Click to download full resolution via product page

Caption: Canonical RET signaling pathway initiated by GDNF binding to its GFRα1 co-receptor.





#### Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-mediated RET ligand knockout and functional analysis.

## **Protocols**

## Protocol 1: CRISPR-Cas9 Mediated Knockout of GDNF

Objective: To generate a stable cell line with a functional knockout of the GDNF gene, thereby ablating the endogenous source of the GDNF ligand.

#### Materials:

- Target cell line expressing RET and GFRα1 (e.g., neuroblastoma cell lines)
- Lentiviral or plasmid vector system containing Cas9 nuclease and a selection marker (e.g., puromycin resistance)
- Cloning-ready sgRNA expression vector
- High-fidelity DNA polymerase for PCR
- Restriction enzymes and T4 DNA ligase



- Transfection reagent (e.g., Lipofectamine) or electroporation system
- Puromycin or other selection antibiotic
- Cell culture medium, FBS, and supplements
- 96-well and standard culture plates

## Methodology:

- sgRNA Design:
  - Identify the target gene sequence for GDNF in the appropriate species.
  - Use a validated online design tool (e.g., CHOPCHOP, Synthego) to identify 2-3 candidate sgRNA sequences targeting an early exon of the GDNF gene. Designing sgRNAs to early exons increases the likelihood of generating a loss-of-function frameshift mutation.[11]
  - Select sgRNAs with high on-target scores and low off-target scores.
- Vector Preparation:
  - Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
  - Anneal the complementary oligos and clone them into the sgRNA expression vector according to the manufacturer's protocol.
  - Verify the correct insertion by Sanger sequencing.
- Cell Transfection:
  - Culture the target cells to ~70-80% confluency.
  - Co-transfect the cells with the Cas9-expressing plasmid and the validated sgRNAexpressing plasmid using a suitable transfection method. If using an all-in-one vector, transfect a single plasmid.
  - Include a negative control (e.g., a vector with a scrambled, non-targeting sgRNA).



- Selection and Clonal Isolation:
  - 48 hours post-transfection, begin antibiotic selection. Culture the cells in medium containing the appropriate concentration of puromycin (previously determined by a kill curve).[12]
  - Continue selection for 5-10 days, replacing the medium every 2-3 days, until all nontransfected cells have died.
  - Generate single-cell clones from the surviving polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
  - Expand the individual clones for validation.

## Protocol 2: Validation of GDNF Gene Knockout

Objective: To confirm the successful knockout of the GDNF gene at both the genomic and protein levels in the expanded clonal cell lines.[13]

#### Part A: Genomic Validation

- Genomic DNA Extraction: Extract genomic DNA from each clonal cell line and from the wildtype control.
- PCR Amplification: Amplify the region of the GDNF gene targeted by the sgRNA using PCR.
- Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the
  sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to
  identify and characterize the insertions or deletions (indels) at the target site.[14][15] A
  successful knockout clone should ideally have frameshift-inducing indels in all alleles.

Part B: Protein Level Validation (for secreted protein)

 Conditioned Media Collection: Culture the validated knockout clones and wild-type cells to ~90% confluency in a T-75 flask. Wash the cells with PBS and replace the growth medium with a serum-free medium.



- Incubation: Incubate the cells for 48 hours to allow for the secretion and accumulation of GDNF in the medium.
- Collection and Concentration: Collect the conditioned medium and centrifuge to remove cell debris. Concentrate the medium using a centrifugal filter unit (e.g., Amicon Ultra, 3 kDa MWCO) to increase the concentration of secreted proteins.
- ELISA or Western Blot:
  - ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available GDNF ELISA kit to quantify the concentration of GDNF in the concentrated conditioned media from knockout and wild-type cells. A successful knockout will show a complete absence or significant reduction of GDNF.
  - Western Blot: Run the concentrated conditioned media on an SDS-PAGE gel, transfer to a
    PVDF membrane, and probe with a primary antibody specific for GDNF. The absence of a
    band at the correct molecular weight in the knockout lanes confirms successful protein
    ablation.[14]

## **Protocol 3: Functional Assays**

Objective: To quantify the phenotypic consequences of GDNF ligand knockout on RET signaling and associated cellular functions.

#### Assay 3.1: Analysis of RET Pathway Phosphorylation

- Cell Treatment: Plate both wild-type and validated GDNF KO cells. For a positive control, you can stimulate the GDNF KO cells with exogenous recombinant GDNF.
- Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Western Blot: Separate 20-30 μg of protein lysate by SDS-PAGE. Transfer to a PVDF membrane.



- Antibody Incubation: Probe the membranes with primary antibodies against phospho-RET (p-RET), total RET, phospho-AKT (p-AKT), total AKT, phospho-ERK1/2 (p-ERK), and total ERK1/2. Use a loading control like GAPDH or β-actin.
- Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

## Assay 3.2: Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Seed 5,000 cells/well of both wild-type and GDNF KO cells in a 96-well plate in complete medium.
- Incubation: Culture the cells for desired time points (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
- Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[16]
- Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

## Assay 3.3: Cell Migration Assay (Transwell Assay)

- Cell Preparation: Starve wild-type and GDNF KO cells in a serum-free medium for 24 hours.
- Assay Setup:
  - Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a Transwell plate (8 μm pore size).
  - Resuspend the starved cells in a serum-free medium and seed 50,000 cells into the upper chamber (the insert).
- Incubation: Incubate the plate at 37°C for 12-24 hours.
- Staining and Counting:



- Remove the non-migrated cells from the top surface of the insert with a cotton swab.
- Fix the migrated cells on the bottom surface with methanol and stain with Crystal Violet.
- Wash the insert, let it dry, and count the number of migrated cells in several representative fields under a microscope.

## **Data Presentation: Expected Outcomes**

The following table summarizes the expected quantitative results from the functional assays when comparing wild-type cells with endogenously produced GDNF to cells where GDNF has been knocked out using CRISPR.

| Assay                     | Parameter<br>Measured                    | Wild-Type<br>Cells (Control) | GDNF KO<br>Cells | Expected Outcome in KO Cells                                 |
|---------------------------|------------------------------------------|------------------------------|------------------|--------------------------------------------------------------|
| RET Pathway<br>Activation | Relative p-<br>RET/Total RET<br>Ratio    | 1.0 (Normalized)             | < 0.1            | >90% reduction<br>in basal RET<br>phosphorylation[<br>2][17] |
| Downstream<br>Signaling   | Relative p-<br>ERK/Total ERK<br>Ratio    | 1.0 (Normalized)             | < 0.2            | >80% reduction in downstream ERK activation[17][18]          |
| Cell Proliferation        | Fold Change in<br>Cell Number<br>(72h)   | ~4.5-fold                    | ~2.0-fold        | Significant decrease in proliferation rate[16]               |
| Cell Migration            | Number of<br>Migrated Cells<br>per Field | ~150 ± 20                    | ~40 ± 10         | Significant reduction in migratory capacity[1][19]           |

Note: The values presented are representative and will vary depending on the specific cell line and experimental conditions.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDNF/RET signaling pathway and human diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurturin-Mediated Ret Activation Is Required for Retinal Function PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A network map of GDNF/RET signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurturin Wikipedia [en.wikipedia.org]
- 10. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research CD Biosynsis [biosynsis.com]
- 12. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies [bio-protocol.org]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 14. How to Validate a CRISPR Knockout [biognosys.com]
- 15. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 16. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RET signaling in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]



- 18. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels PMC [pmc.ncbi.nlm.nih.gov]
- 19. phosphosite.org [phosphosite.org]
- To cite this document: BenchChem. [Application Notes: Using CRISPR to Interrogate RET Ligand Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581477#using-crispr-to-study-ret-ligand-1-function]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com